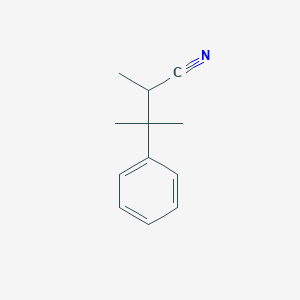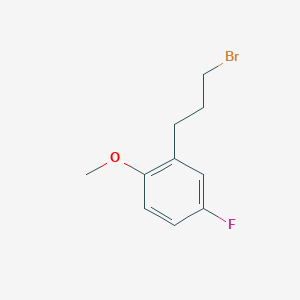
2-(3-Bromopropyl)-4-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-4-fluoroanisole is an organic compound that features a bromopropyl group attached to a fluoroanisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-4-fluoroanisole typically involves the bromination of 4-fluoroanisole followed by the introduction of a propyl group. One common method is the reaction of 4-fluoroanisole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-4-fluoroanisole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding propyl derivative.
Scientific Research Applications
2-(3-Bromopropyl)-4-fluoroanisole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-4-fluoroanisole involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is facilitated by the electron-withdrawing effect of the fluorine atom, which stabilizes the transition state and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)-4-chloroanisole: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropyl)-4-methoxyanisole: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
2-(3-Bromopropyl)-4-fluoroanisole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-10-5-4-9(12)7-8(10)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YDNIZDBPMXVNMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


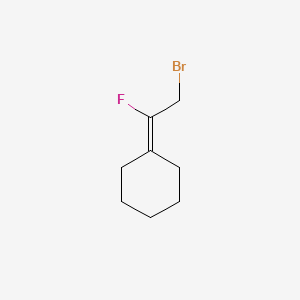
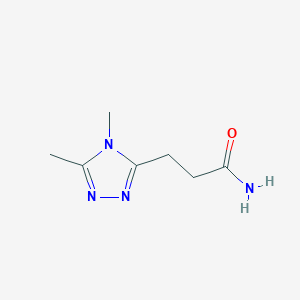
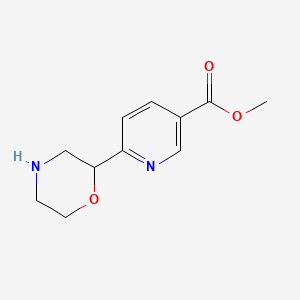

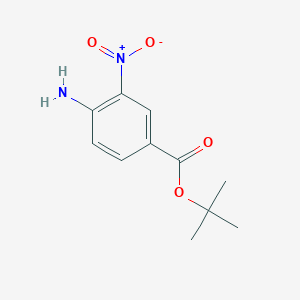
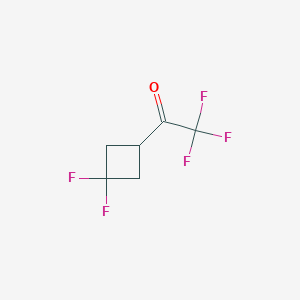

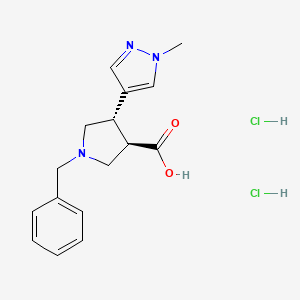

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
